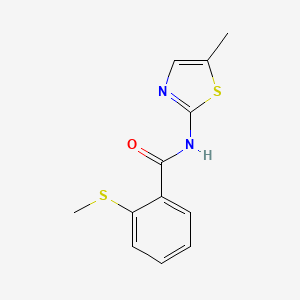
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors and has been shown to have promising results in the treatment of autoimmune diseases and cancer.
Wirkmechanismus
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways involved in immune responses. By blocking the activity of these enzymes, this compound can reduce inflammation and suppress the immune system, which can be beneficial in the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the suppression of cytokine production, the inhibition of T-cell activation, and the reduction of inflammation. It has also been shown to have an impact on the function of certain immune cells, such as dendritic cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate in lab experiments is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in immune responses. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways and have off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate, including:
1. Further studies on its efficacy and safety in the treatment of autoimmune diseases and cancer.
2. Investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy.
3. Development of new Janus kinase inhibitors with improved potency, specificity, and safety profiles.
4. Exploration of the role of Janus kinases in other disease processes, such as infectious diseases and neurodegenerative disorders.
5. Investigation of the potential use of this compound in veterinary medicine.
Synthesemethoden
The synthesis of (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate involves the reaction of 4-chloro-2-methylbenzylamine with 2-cyanopyridine-3-carboxylic acid, followed by esterification with methyl chloroformate. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in the treatment of certain types of cancer, including leukemia and lymphoma.
Eigenschaften
IUPAC Name |
(4-chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-7-9(14)3-5-11(8)19-13(18)10-4-6-12(17)16(2)15-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBRDCDNQQBYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)


![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)



![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)
